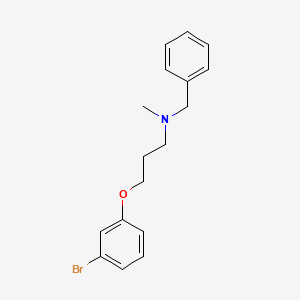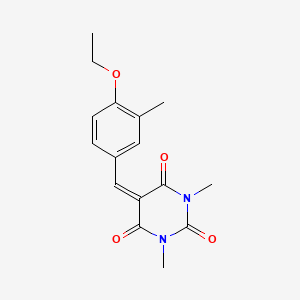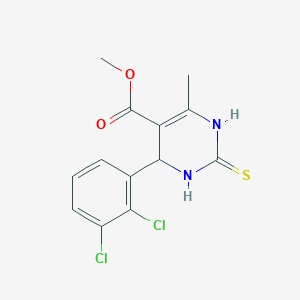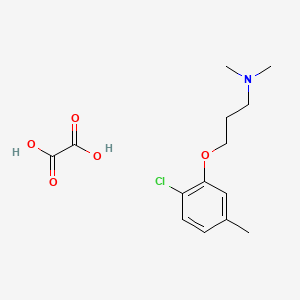![molecular formula C14H20N2O7 B4041390 草酸N-[2-(4-硝基苯氧基)乙基]-2-丁胺](/img/structure/B4041390.png)
草酸N-[2-(4-硝基苯氧基)乙基]-2-丁胺
描述
N-[2-(4-nitrophenoxy)ethyl]butan-2-amine;oxalic acid is a chemical compound that consists of a butanamine derivative and oxalic acid The compound is characterized by the presence of a nitrophenoxy group attached to an ethyl chain, which is further connected to a butanamine moiety
科学研究应用
N-[2-(4-nitrophenoxy)ethyl]butan-2-amine;oxalic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical assays or as a probe in molecular biology studies.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-nitrophenoxy)ethyl]butan-2-amine typically involves the reaction of 4-nitrophenol with an appropriate ethylating agent to form 4-nitrophenoxyethyl intermediate. This intermediate is then reacted with butan-2-amine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: Formation of N-[2-(4-aminophenoxy)ethyl]butan-2-amine.
Substitution: Formation of various substituted phenoxyethyl derivatives depending on the nucleophile used.
作用机制
The mechanism of action of N-[2-(4-nitrophenoxy)ethyl]butan-2-amine involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, leading to modulation of their activity. The ethyl and butanamine moieties may facilitate the compound’s binding to its targets, influencing various biochemical pathways.
相似化合物的比较
N-[2-(3-methyl-4-nitrophenoxy)ethyl]butan-2-amine: Similar structure with a methyl group instead of a hydrogen atom on the phenoxy ring.
N-[2-(4-aminophenoxy)ethyl]butan-2-amine: Formed by the reduction of the nitro group to an amino group.
Uniqueness: N-[2-(4-nitrophenoxy)ethyl]butan-2-amine;oxalic acid is unique due to its specific nitrophenoxy substitution, which imparts distinct chemical and biological properties compared to its analogs. The presence of the nitro group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
N-[2-(4-nitrophenoxy)ethyl]butan-2-amine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3.C2H2O4/c1-3-10(2)13-8-9-17-12-6-4-11(5-7-12)14(15)16;3-1(4)2(5)6/h4-7,10,13H,3,8-9H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHNYTPJZOCERC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCOC1=CC=C(C=C1)[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(Cyclobutylmethyl)-2-[[5-(hydroxymethyl)furan-2-yl]methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4041307.png)

![2,6-Dimethyl-4-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid](/img/structure/B4041319.png)
![4-[4-(4-Iodophenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4041326.png)



![N-[2-(2,4-dimethylphenoxy)ethyl]-1-phenylethanamine;oxalic acid](/img/structure/B4041346.png)

![1-[3-(2-Fluorophenoxy)propyl]-3-methylpiperidine;oxalic acid](/img/structure/B4041380.png)
![N-[3-(4-fluorophenoxy)propyl]butan-2-amine;oxalic acid](/img/structure/B4041387.png)
![4-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine](/img/structure/B4041403.png)
![[4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 2-fluorobenzoate](/img/structure/B4041404.png)

